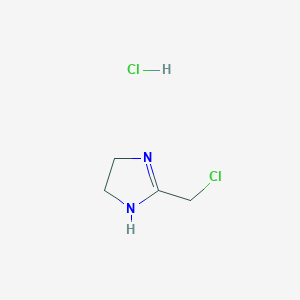
氯特敏盐酸盐
描述
盐酸氯苯丙胺,又名 1-(2-氯苯基)-2-甲基丙烷-2-胺,是一种属于苯丙胺类的一种食欲抑制剂药物。它是在 1960 年代由西巴公司开发的,主要以其抑制食欲的特性而闻名。 盐酸氯苯丙胺是芬特明的 2-氯类似物,也是氯苯丙胺的 2-氯位置异构体 .
科学研究应用
化学: 用作研究苯丙胺类衍生物及其化学性质的参考化合物。
生物学: 研究其对神经递质释放和摄取的影响,特别是血清素和去甲肾上腺素。
医学: 探索其在治疗肥胖症和相关代谢疾病中的潜在用途。
作用机制
盐酸氯苯丙胺主要通过作为血清素和去甲肾上腺素释放剂来发挥作用。它对多巴胺水平没有明显的影响,这与其他苯丙胺类衍生物有所不同。该化合物与血清素和去甲肾上腺素转运蛋白结合,促进这些神经递质释放到突触间隙。 这导致神经递质水平升高,并随后抑制食欲 .
类似化合物:
芬特明: 一种著名的食欲抑制剂,具有类似的结构,但没有氯取代。
氯苯丙胺: 盐酸氯苯丙胺的 2-氯位置异构体。
Cericlamine: 另一种具有血清素和去甲肾上腺素释放特性的化合物
盐酸氯苯丙胺的独特性: 盐酸氯苯丙胺因其特殊的氯取代而独一无二,这改变了其药理学特征。与芬特明不同,盐酸氯苯丙胺的滥用潜力较低,并且不会明显影响多巴胺水平。 这使其成为抑制食欲的更安全的选择 .
生化分析
Biochemical Properties
The compound may act as a serotonin and/or norepinephrine releasing agent . This suggests that Clortermine hydrochloride could interact with enzymes, proteins, and other biomolecules involved in the serotonin and norepinephrine pathways .
Cellular Effects
Given its potential role as a serotonin and/or norepinephrine releasing agent , it could influence cell function by modulating these neurotransmitter systems. This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may act as a serotonin and/or norepinephrine releasing agent . This implies that it could bind to and interact with biomolecules involved in these neurotransmitter systems, potentially influencing enzyme activity and gene expression .
准备方法
合成路线和反应条件: 盐酸氯苯丙胺的合成通常涉及苯丙烷-2-胺衍生物的氯化。该过程从 2-氯苯乙酰丙酮的制备开始,然后用甲胺进行还原胺化。 反应条件通常包括使用还原剂,如氰基硼氢化钠或氢气,在催化剂(如钯碳)的存在下进行 .
工业生产方法: 盐酸氯苯丙胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产物通常从合适的溶剂中结晶,以获得纯形式的盐酸氯苯丙胺 .
化学反应分析
反应类型: 盐酸氯苯丙胺经历多种类型的化学反应,包括:
氧化: 盐酸氯苯丙胺可以被氧化形成相应的酮或羧酸。
还原: 该化合物可以被还原形成仲胺或叔胺。
取代: 可以发生卤素取代反应,导致形成各种衍生物.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用还原剂,如氢化铝锂和硼氢化钠。
取代: 采用卤化剂,如亚硫酰氯和三溴化磷.
主要生成物:
氧化: 形成 2-氯苯乙酰丙酮和 2-氯苯甲酸。
还原: 形成仲胺和叔胺。
取代: 形成各种卤代衍生物.
相似化合物的比较
Phentermine: A well-known appetite suppressant with a similar structure but without the chlorine substitution.
Chlorphentermine: The 2-chloro positional isomer of clortermine hydrochloride.
Cericlamine: Another compound with serotonin and norepinephrine releasing properties
Uniqueness of Clortermine Hydrochloride: Clortermine hydrochloride is unique due to its specific chlorine substitution, which alters its pharmacological profile. Unlike phentermine, clortermine hydrochloride has a lower potential for abuse and does not significantly affect dopamine levels. This makes it a safer alternative for appetite suppression .
属性
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJJECIHYZJXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146128 | |
| Record name | Clortermine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-72-7 | |
| Record name | Clortermine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clortermine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clortermine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLORTERMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Clortermine hydrochloride as an appetite suppressant?
A1: While the provided research papers don't delve into the specific molecular interactions of Clortermine hydrochloride, they indicate that it belongs to the class of sympathomimetic amines. [] These compounds typically exert their effects by mimicking the actions of the sympathetic nervous system. [] Although the precise mechanism isn't detailed, it can be inferred that Clortermine hydrochloride likely influences neurotransmitter systems involved in appetite regulation, such as those related to norepinephrine, dopamine, or serotonin, similar to other anorexiants. [] Further research is needed to elucidate the specific molecular targets and downstream effects of this compound.
Q2: Are there any notable differences between Clortermine hydrochloride and other anorexiants in terms of their chemical structure or properties?
A2: Yes, one study highlights that unlike Clortermine hydrochloride and fenfluramine hydrochloride, which belong to the phenethylamine class, mazindol is not a phenethylamine derivative. [] This difference in chemical structure might contribute to variations in their pharmacological profiles, including their specific mechanisms of action, duration of effects, and potential side effect profiles. Additionally, fenfluramine hydrochloride exhibits a unique characteristic of inducing both anorexia and central nervous system depression, distinguishing it from Clortermine hydrochloride and mazindol. []
Q3: What is the recommended duration for Clortermine hydrochloride treatment?
A3: The research emphasizes that Clortermine hydrochloride, like other anorexiants, should only be used for short-term treatment of obesity. [, ] The specific duration of treatment should be determined by a healthcare professional and tailored to individual patient needs and responses.
Q4: Is Clortermine hydrochloride associated with any adverse effects?
A4: While this Q&A focuses on the scientific aspects of Clortermine hydrochloride, it's important to acknowledge that the provided research mentions some potential adverse effects. One study reports insomnia, dry mouth, palpitations, and tachycardia in a small percentage of patients taking the drug. [] For a comprehensive understanding of potential side effects, contraindications, and risks associated with Clortermine hydrochloride, consulting a healthcare professional and referring to the most up-to-date prescribing information is crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


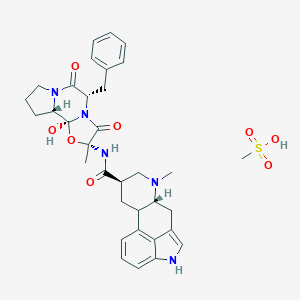
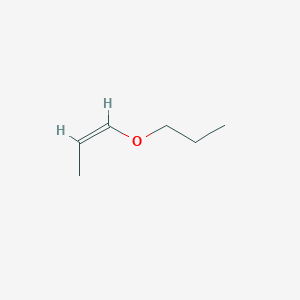
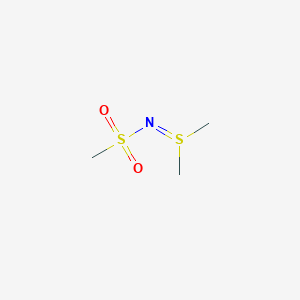
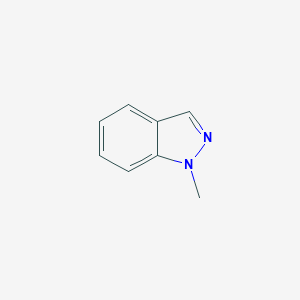



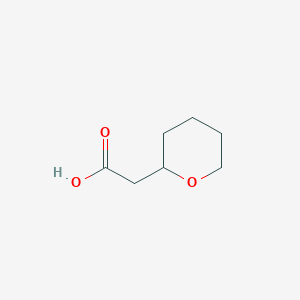
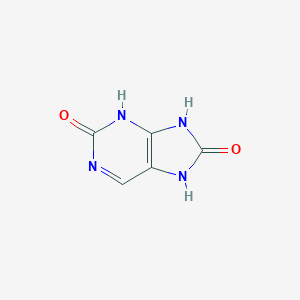

![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)
